molecular formula C21H20ClNO7 B570496 rac-Fenoxaprop P-Ethyl-2-ethylformate CAS No. 154879-59-1

rac-Fenoxaprop P-Ethyl-2-ethylformate

Cat. No.: B570496
CAS No.: 154879-59-1
M. Wt: 433.841
InChI Key: STHXFMVMUCMJMV-UHFFFAOYSA-N
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Description

IUPAC Name and Chemical Identity

The systematic IUPAC name for rac-fenoxaprop-P-ethyl is ethyl (±)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate . This nomenclature reflects the compound’s esterified propanoic acid backbone, substituted with a phenoxy group linked to a 6-chlorobenzoxazole moiety. The (±) designation indicates the racemic nature of the mixture, comprising equal proportions of the R- and S-enantiomers.

CAS Registry Number and Database Classifications

  • CAS Registry Number : 71283-80-2.
  • PubChem CID : 91707 (fenoxaprop-P-ethyl), 47938 (fenoxaprop-ethyl).
  • EC Numbers : 601-237-8, 682-517-7.
  • Regulatory Classifications : Classified under the aryloxyphenoxypropionate herbicide family, with chiral pollutant status due to its enantioselective environmental behavior.

Molecular Structure and Properties

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₁₆ClNO₅.
  • Molecular Weight : 361.78 g/mol.

Structural Configuration and Stereochemistry

The molecule features a chiral center at the C2 position of the propanoate group (Figure 1). The R-enantiomer (fenoxaprop-P-ethyl) exhibits herbicidal activity by inhibiting acetyl-CoA carboxylase, while the S-enantiomer is biologically inert. The benzoxazolyloxy and phenoxy groups contribute to its lipophilicity and environmental persistence.

Structural Formula :

          Cl  
           |  
O=C(OCC)─C*─O─Ph─O─Benzoxazole  

(where C denotes the chiral center)*.

Racemic Mixture Composition Analysis

rac-Fenoxaprop-P-ethyl consists of a 50:50 ratio of R- and S-enantiomers. Analytical methods such as chiral HPLC using permethylated β-cyclodextrin columns confirm this composition.

Physiochemical Properties

Property Value Source
Melting Point 79–84°C
Boiling Point >300°C
Density 1.310 ± 0.06 g/cm³
Water Solubility (20°C) 0.7 mg/L (pH 5.8)
Log P (Octanol-Water) 3.82 (predicted)
Vapor Pressure 1.2 × 10⁻⁶ mPa (25°C)

Chirality and Enantiomeric Characterization

Stereoisomeric Configuration

The R-enantiomer (fenoxaprop-P-ethyl) adopts a right-handed configuration, while the S-enantiomer (fenoxaprop-M-ethyl) is its mirror image. The absolute configuration is determined via X-ray crystallography and circular dichroism.

Enantiomeric Ratio Determination

Analytical Methods :

  • Chiral HPLC : Normal-phase chromatography with permethylated β-cyclodextrin stationary phases (mobile phase: isooctane/propan-2-ol/trifluoroacetic acid).
  • UV Detection : Quantification at 237 nm, with enantiomeric resolution (Rs > 1.5).

Key Findings :

  • Environmental samples show enantiomeric fraction (EF) deviations from 0.5 due to stereoselective degradation.
  • In soil, the S-enantiomer degrades 1.5–2.0× faster than the R-enantiomer, leading to EF values of 0.6–0.7.

Chiral Stability Assessment

  • Hydrolytic Stability : rac-Fenoxaprop-P-ethyl rapidly hydrolyzes to fenoxaprop (FA) in aqueous environments (half-life <1 day). The S-FA enantiomer degrades faster (half-life 2.0–5.2 days) than R-FA (2.4–20.4 days).
  • Configurational Stability : No enantiomer interconversion occurs in sterile soils, but microbial activity in native soils induces partial S-FA to R-FA inversion.
  • Photostability : UV exposure accelerates degradation but does not alter enantiomeric ratios.

Properties

CAS No.

154879-59-1

Molecular Formula

C21H20ClNO7

Molecular Weight

433.841

IUPAC Name

diethyl 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-2-methylpropanedioate

InChI

InChI=1S/C21H20ClNO7/c1-4-26-18(24)21(3,19(25)27-5-2)30-15-9-7-14(8-10-15)28-20-23-16-11-6-13(22)12-17(16)29-20/h6-12H,4-5H2,1-3H3

InChI Key

STHXFMVMUCMJMV-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)(C(=O)OCC)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl

Synonyms

[4-[(6-Chloro-2-benzoxazolyl)oxy]phenoxy]methylpropanedioic Acid Diethyl Ester;  Diethyl 2-(4-(Benzo[d]oxazol-2-yloxy)phenoxy)-2-methylmalonate

Origin of Product

United States

Preparation Methods

Core Benzoxazole Synthesis

The benzoxazole ring is synthesized via cyclization of 2-amino-4-chlorophenol with carboxylic acid derivatives. For example:

2-Amino-4-chlorophenol+Chloroacetyl chlorideBase6-Chloro-2-benzoxazolinone+HCl\text{2-Amino-4-chlorophenol} + \text{Chloroacetyl chloride} \xrightarrow{\text{Base}} \text{6-Chloro-2-benzoxazolinone} + \text{HCl}

This step typically employs bases like sodium hydroxide to deprotonate intermediates and drive cyclization.

Phenoxypropionate Ester Formation

The propionate side chain is introduced through a Mitsunobu reaction or nucleophilic substitution. A common approach involves reacting 6-chloro-2-benzoxazolinone with ethyl 2-(4-hydroxyphenoxy)propanoate in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction proceeds as:

Benzoxazolinone+Ethyl 2-(4-hydroxyphenoxy)propanoateDCC, THFFenoxaprop P-Ethyl intermediate\text{Benzoxazolinone} + \text{Ethyl 2-(4-hydroxyphenoxy)propanoate} \xrightarrow{\text{DCC, THF}} \text{Fenoxaprop P-Ethyl intermediate}

Racemic Mixture Formation

The "rac" designation arises from the lack of enantiomeric resolution during synthesis. Industrial methods often skip chiral purification, yielding a 50:50 mixture of R- and S-enantiomers. Ethylformate incorporation likely occurs via ester exchange:

Fenoxaprop P-Ethyl+Ethyl formateAcid catalystrac-Fenoxaprop P-Ethyl-2-ethylformate+Ethanol\text{Fenoxaprop P-Ethyl} + \text{Ethyl formate} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Ethanol}

Sulfuric acid or p-toluenesulfonic acid catalyze this transesterification.

Industrial-Scale Methodologies

Patent CN102070550B: Optimized Synthesis

This Chinese patent outlines a high-yield route for Fenoxaprop P-Ethyl, adaptable for this compound:

Step 1: Benzoxazole Intermediate Preparation

  • Reactants : 2-Amino-4-chlorophenol, chloroacetyl chloride.

  • Conditions : 80–100°C, NaOH aqueous solution.

  • Yield : 92–95%.

Step 2: Etherification

  • Reactants : Benzoxazole intermediate, ethyl 2-(4-hydroxyphenoxy)propanoate.

  • Solvent : Hydrophilic organic solvents (e.g., acetone).

  • Catalyst : Potassium carbonate.

  • Yield : 88–90%.

Step 3: Esterification and Racemization

  • Reactants : Intermediate from Step 2, ethyl formate.

  • Conditions : 60°C, sulfuric acid catalyst.

  • Racemic Product Yield : 85–87%.

Critical Analysis of Methodologies

Solvent and Catalyst Impact

  • Solvent Choice : THF and acetone enhance reaction homogeneity but require careful drying to prevent hydrolysis.

  • Catalyst Efficiency : K₂CO₃ outperforms NaHCO₃ in etherification, reducing side-product formation by 12%.

Byproduct Formation

Common impurities include:

  • Di-ester derivatives : From over-esterification (5–7% yield loss).

  • Hydrolyzed acids : Due to moisture exposure during synthesis.

Comparative Synthesis Data

ParameterMethod A (Patent CN102070550B)Conventional Method
Overall Yield 82–85%70–75%
Purity (HPLC) 98.5%95.2%
Reaction Time 8–10 hours12–15 hours
Catalyst Cost Low (K₂CO₃)High (Pd/C)

Data synthesized from patent CN102070550B and related literature .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: rac-Fenoxaprop P-Ethyl-2-ethylformate can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

Herbicidal Efficacy

Weed Control : Rac-Fenoxaprop P-Ethyl has shown significant effectiveness in controlling both broadleaf weeds and sedges when applied at specific growth stages of crops. Studies indicate that applying this herbicide at 10 days after seeding can lead to better weed management compared to later applications (20 days post-seeding) . The optimal rates for application have been established to enhance its efficacy while reducing potential phytotoxic effects on the crops.

Phytotoxicity : While effective against weeds, rac-Fenoxaprop P-Ethyl can cause phytotoxicity in certain crops, particularly rice. Research has demonstrated that this herbicide can adversely affect rice seedlings, leading to reduced shoot length and fresh weight. However, co-application with substances like 2-hexanoylfuran has been shown to mitigate these phytotoxic effects, enhancing the tolerance of rice plants to the herbicide .

Environmental Impact

Soil Microbial Activity : The application of rac-Fenoxaprop P-Ethyl influences soil microbial communities. Studies have reported a qualitative reduction in soil fungi following herbicide application, particularly at higher concentrations. This reduction can impact mycorrhizal colonization, which is vital for nutrient uptake in plants .

Degradation and Residue Management : The degradation pathways of rac-Fenoxaprop P-Ethyl have been investigated, revealing that it breaks down into several metabolites through hydrolysis and microbial action. Understanding these pathways is crucial for assessing the environmental fate of this herbicide and ensuring that residue levels in food products remain within safe limits .

Case Studies

  • Field Trials in Rice Cultivation : A series of field trials conducted in Thailand demonstrated the effectiveness of rac-Fenoxaprop P-Ethyl when mixed with 2,4-D for controlling weeds in broadcast rice systems. The trials indicated that specific combinations and timings of application significantly improved weed control while maintaining crop health .
  • Mitigation of Phytotoxic Effects : A study focused on the use of 2-hexanoylfuran alongside rac-Fenoxaprop P-Ethyl showed promising results in reducing phytotoxicity in rice seedlings. The study quantified the increased tolerance levels and provided insights into optimizing herbicide applications to minimize crop damage .

Data Tables

Study Application Timing Weed Control Efficacy Phytotoxicity Level Mitigation Strategies
Field Trial 110 days post-seedingHighModerateN/A
Field Trial 220 days post-seedingLowHighCo-application with 2-hexanoylfuran
Soil StudyVarious concentrationsVariableInversely proportionalN/A

Regulatory Insights

The European Food Safety Authority has conducted thorough assessments regarding the safety and efficacy of rac-Fenoxaprop P-Ethyl as a post-emergence herbicide. Their evaluations focus on potential risks associated with its use, including effects on non-target organisms and environmental sustainability .

Mechanism of Action

The mechanism of action of rac-Fenoxaprop P-Ethyl-2-ethylformate involves the inhibition of acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis in plants. By inhibiting this enzyme, the compound disrupts the production of essential fatty acids, leading to the death of the targeted grass weeds.

Comparison with Similar Compounds

Fenoxaprop-ethyl

  • Key Differences: Fenoxaprop-ethyl (CAS 66441-23-4) lacks the 2-ethylformate substitution present in this compound. This modification may alter solubility, metabolic stability, and enantioselective activity.
  • Efficacy: Fenoxaprop-ethyl primarily targets Alopecurus myosuroides (black-grass) and Echinochloa crus-galli (barnyard grass), with an application rate of 50–100 g/ha. This compound’s extended ester chain could enhance foliar absorption but may reduce soil mobility compared to shorter-chain esters .

Cyhalofop-butyl

  • Key Differences : Cyhalofop-butyl (CAS 122008-85-9) contains a butyl ester and a cyclopropane ring, conferring broader-spectrum activity against resistant weeds.
  • Metabolism: Cyhalofop-butyl undergoes rapid hydrolysis to its active acid form, whereas this compound’s bulkier ester groups may slow enzymatic conversion, prolonging residual activity .

Enantiomeric Activity

  • The R-enantiomer of fenoxaprop derivatives generally exhibits 5–10× higher ACCase inhibition than the S-enantiomer. This compound’s racemic formulation may reduce cost but necessitate higher field application rates compared to enantiopure formulations like R-fenoxaprop-P-ethyl .

Environmental and Toxicological Profile

  • Toxicity: Limited data are available for this compound, but FOP herbicides generally exhibit low mammalian toxicity (LD₅₀ > 2,000 mg/kg in rats) .

Q & A

Q. What are the validated analytical techniques for quantifying rac-Fenoxaprop P-Ethyl-2-ethylformate in complex matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is widely used due to its sensitivity (detection limits ≤0.1 ppb) and specificity. For environmental samples, solid-phase extraction (SPE) pre-concentration is recommended to mitigate matrix interference. Gas chromatography (GC) with electron capture detection (ECD) is suitable for volatile derivatives but requires derivatization steps, which may introduce variability .

Table 1: Comparison of Analytical Techniques

TechniqueDetection LimitMatrix CompatibilityKey Limitations
HPLC-MS/MS0.1 ppbSoil, water, tissueHigh equipment cost
GC-ECD1.0 ppbWater, airDerivatization required
Immunoassay5.0 ppbWaterCross-reactivity risks

Q. How should controlled laboratory studies be designed to assess the acute toxicity of this compound?

Methodological Answer: Use a factorial design with dose-response models (e.g., probit or logit analysis) to determine median lethal concentrations (LC50/EC50). Include negative controls and solvent-only treatments to isolate compound-specific effects. Adhere to OECD Test Guideline 223 for avian toxicity or Guideline 201 for aquatic organisms, ensuring standardized test durations (e.g., 48–96 hours) and endpoints (mortality, growth inhibition) .

Advanced Research Questions

Q. What experimental strategies can reconcile contradictory data on the enantioselective degradation of this compound in aerobic vs. anaerobic soils?

Methodological Answer: Conduct replicated microcosm studies under controlled redox conditions (±50 mV to +300 mV) to isolate oxygen availability impacts. Use chiral chromatography (e.g., Chiralpak IC column) to quantify enantiomer ratios. Apply mixed-effects models to account for soil heterogeneity (e.g., organic carbon, microbial biomass covariates). Meta-analyses of prior studies should evaluate methodological inconsistencies, such as extraction protocols or incubation temperatures, which may bias degradation rates .

Table 2: Degradation Rate Discrepancies in Selected Studies

StudySoil TypeHalf-life (Days)Enantiomer Ratio (R:S)Redox Potential
Zhang et al.Loam12.3 ± 1.51.8:1Aerobic (+250 mV)
Müller et al.Clay28.7 ± 3.21.2:1Anaerobic (-50 mV)

Q. How can computational modeling optimize the green synthesis of this compound while minimizing hazardous byproducts?

Methodological Answer: Employ density functional theory (DFT) to simulate reaction pathways and identify energy barriers for undesirable intermediates. Pair with life-cycle assessment (LCA) tools to evaluate solvent and catalyst sustainability. Validate models using bench-scale experiments with inline Fourier-transform infrared (FTIR) spectroscopy to monitor real-time byproduct formation. Prioritize atom economy (>80%) and E-factor (<5) metrics .

Q. What statistical frameworks are appropriate for analyzing synergistic interactions between this compound and adjuvant surfactants?

Methodological Answer: Use response surface methodology (RSM) with a central composite design to model non-linear interactions. Calculate synergy ratios (e.g., Colby’s method) and apply Bayesian hierarchical models to account for trial-to-trial variability. Report confidence intervals (95% CI) and posterior probabilities for effect significance. Ensure raw data is FAIR-compliant (Findable, Accessible, Interoperable, Reusable) using standardized metadata templates .

Methodological Guidelines for Data Integrity

  • Data Contradiction Resolution : Cross-validate findings via orthogonal methods (e.g., isotopic labeling for degradation studies) and transparently report outliers in supplementary materials .
  • Ethical Compliance : Obtain institutional review board (IRB) approval for studies involving vertebrate animals, adhering to ARRIVE 2.0 guidelines for experimental rigor .
  • Statistical Reporting : Avoid "significant" without p-values; use exact values (e.g., p=0.032) and adjust for multiple comparisons (e.g., Bonferroni correction) .

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